molecular formula C12H16N2O B5754668 1,5,5-trimethyl-4-phenyl-2,5-dihydro-1H-imidazole 3-oxide

1,5,5-trimethyl-4-phenyl-2,5-dihydro-1H-imidazole 3-oxide

Cat. No. B5754668
M. Wt: 204.27 g/mol
InChI Key: IGOXBTYEPVQGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5,5-trimethyl-4-phenyl-2,5-dihydro-1H-imidazole 3-oxide (also known as TMI or TPPO) is a heterocyclic organic compound that has been widely used in scientific research due to its unique properties. TMI is a colorless, crystalline solid that is soluble in water and polar organic solvents. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

Chemical Synthesis and Reactions

1,5,5-Trimethyl-4-phenyl-2,5-dihydro-1H-imidazole 3-oxide has been utilized in various chemical synthesis and reaction studies. For instance, it has been involved in the formation of unknown α-hydroxymethyl nitrones through reactions with aldehydes and ketones (Voinov, Grigor’ev, & Volodarsky, 2000). Additionally, this compound has played a role in the synthesis of pH-sensitive spin probes, which are important in the field of chemical sensing and diagnostics (Kirilyuk et al., 2003).

Physico-Chemical Studies

Research has been conducted on the physico-chemical properties of derivatives of 1,5,5-trimethyl-4-phenyl-2,5-dihydro-1H-imidazole 3-oxide, such as their geometry, conformational behavior, and magnetic properties. These studies are crucial for understanding the fundamental characteristics of these compounds and their potential applications in materials science (Matteo et al., 1999).

Spin Trapping and Radical Scavenging

This compound has also been used in the study of spin trapping of various radicals and peroxynitrite. Such studies are significant in the field of biochemistry and molecular biology, as they help in understanding oxidative stress and its impact on biological systems (Dikalov, Kirilyuk, & Grigor’ev, 1996).

Synthesis of Polyradicals and Magnetic Materials

The derivatives of 1,5,5-trimethyl-4-phenyl-2,5-dihydro-1H-imidazole 3-oxide have been synthesized for their use as monomers in polyradicals, which are important in the development of special magnetic materials. This research contributes to advancements in the field of polymer science and materials engineering (Saf et al., 1993).

Antioxidant Activity Studies

Studies have also been conducted on the antioxidant activity of cyclic nitrones of the imidazole series, including derivatives of 1,5,5-trimethyl-4-phenyl-2,5-dihydro-1H-imidazole 3-oxide. Understanding the antioxidant properties of these compounds is essential for their potential application in pharmaceuticals and nutraceuticals (Amitina et al., 2020).

properties

IUPAC Name

3,4,4-trimethyl-1-oxido-5-phenyl-2H-imidazol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-12(2)11(14(15)9-13(12)3)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOXBTYEPVQGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](CN1C)[O-])C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5,5-trimethyl-4-phenyl-2,5-dihydro-1H-imidazole 3-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5,5-trimethyl-4-phenyl-2,5-dihydro-1H-imidazole 3-oxide
Reactant of Route 2
1,5,5-trimethyl-4-phenyl-2,5-dihydro-1H-imidazole 3-oxide
Reactant of Route 3
1,5,5-trimethyl-4-phenyl-2,5-dihydro-1H-imidazole 3-oxide
Reactant of Route 4
1,5,5-trimethyl-4-phenyl-2,5-dihydro-1H-imidazole 3-oxide
Reactant of Route 5
1,5,5-trimethyl-4-phenyl-2,5-dihydro-1H-imidazole 3-oxide
Reactant of Route 6
1,5,5-trimethyl-4-phenyl-2,5-dihydro-1H-imidazole 3-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.